Oxazolo[4,5-C]pyridine
Overview
Description
Oxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C6H4N2O . It has a molecular weight of 120.11 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of Oxazolo[4,5-c]pyridine derivatives has been achieved through various methods. One such method involves a palladium-catalyzed direct C–H bond functionalization methodology . Another approach involves a mild, one-pot, phenylboronic acid-NaCN catalyzed reaction .Molecular Structure Analysis
The InChI code for Oxazolo[4,5-c]pyridine is 1S/C6H4N2O/c1-2-7-3-5-6(1)9-4-8-5/h1-4H . This indicates the connectivity and hydrogen count of its atoms.Chemical Reactions Analysis
The excited-state intramolecular charge transfer of Oxazolo[4,5-c]pyridine derivatives has been investigated using time-dependent density functional theory . The vertical excitation energies and the electronic structures were explored .Physical And Chemical Properties Analysis
Oxazolo[4,5-c]pyridine has a boiling point of 219.6±13.0C at 760 mmHg and a melting point of 58-60C . It is stored in a sealed, dry environment at room temperature .Scientific Research Applications
Antibacterial Activities
- Scientific Field : Microbiology
- Summary of Application : Oxazolo[4,5-b]pyridine analogs have been found to be effective against multidrug-resistant S. aureus (MRSA), a type of bacteria that is resistant to many antibiotics . These compounds are part of a larger group of pyridine derivatives that have been found to have antibacterial properties .
- Results or Outcomes : 2-Phenyloxazolo[4,5-b]pyridine was found to be very efficient in killing methicillin-resistant S. aureus, with an activity of 1.56 to 3.12 μg/mL .
Excited States and Charge Transfer
- Scientific Field : Quantum Chemistry
- Summary of Application : Oxazolo[4,5-b]pyridine derivatives have been studied for their excited-state intramolecular charge transfer . This property is important in many areas of chemistry, including the design of new materials and the understanding of biological processes.
- Methods of Application : The study used time-dependent density functional theory to investigate the charge transfer of four oxazolo[4,5-b]pyridine derivatives with different electron donating and electron withdrawing groups . The vertical excitation energies and the electronic structures were explored .
- Results or Outcomes : The study found that the substituent on the oxazolo[4,5-b]pyridines will remarkably change their spectra properties and increase the first excited-state dipole moments .
Antiviral Activities
- Scientific Field : Virology
- Summary of Application : Fused pyridine heterocyclic ring derivatives, including oxazolopyridine, are frequently used structures in drug research . Their structural similarity with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . They are found in the structures of substances with antiviral activities .
Anti-Inflammatory Activities
- Scientific Field : Pharmacology
- Summary of Application : Oxazolopyridine derivatives, specifically oxazolo[5,4-b]pyridine-bearing compounds, were reported having carrageenan rat foot edema assay activity . This suggests their potential use as anti-inflammatory agents.
Synthesis of Novel Scaffolds
- Scientific Field : Organic Chemistry
- Summary of Application : A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline has been introduced . This method provided the desired products with moderate to good yields .
- Methods of Application : The synthesis was carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This strategy involves a sequential opening/closing cascade reaction .
- Results or Outcomes : The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .
Construction and Orthogonal Functionalization
- Scientific Field : Organic Chemistry
- Summary of Application : The construction and subsequent orthogonal functionalization of a hitherto unknown oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine are reported .
- Methods of Application : A palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization .
- Results or Outcomes : The results or outcomes obtained were not detailed in the source .
Safety And Hazards
Future Directions
The future directions of Oxazolo[4,5-c]pyridine research could involve the development of novel antibiotic/drug design . The selective C–H construction and functionalization procedures preserve the chlorine atom on the pyridine moiety, offering a late-stage substitution site to progress drug design .
properties
IUPAC Name |
[1,3]oxazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-7-3-5-6(1)9-4-8-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATXVRSLQDRAHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562782 | |
Record name | [1,3]Oxazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazolo[4,5-C]pyridine | |
CAS RN |
273-56-3 | |
Record name | [1,3]Oxazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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